molecular formula C19H10BrClO2S B12453111 4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate

4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B12453111
M. Wt: 417.7 g/mol
InChI Key: TUVUZMFSFJPSKO-UHFFFAOYSA-N
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Description

4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C19H10BrClO2S. It is known for its unique structure, which combines a bromonaphthalene moiety with a chlorobenzothiophene carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate typically involves the esterification of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-bromonaphthalen-1-ol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

large-scale synthesis would likely involve similar esterification reactions with optimizations for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-naphthaleneboronic acid
  • 3-Chloro-1-benzothiophene-2-carboxylic acid
  • 4-Bromonaphthalen-1-yl acetate

Uniqueness

4-Bromonaphthalen-1-yl 3-chloro-1-benzothiophene-2-carboxylate is unique due to its combination of bromonaphthalene and chlorobenzothiophene moieties. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C19H10BrClO2S

Molecular Weight

417.7 g/mol

IUPAC Name

(4-bromonaphthalen-1-yl) 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C19H10BrClO2S/c20-14-9-10-15(12-6-2-1-5-11(12)14)23-19(22)18-17(21)13-7-3-4-8-16(13)24-18/h1-10H

InChI Key

TUVUZMFSFJPSKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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